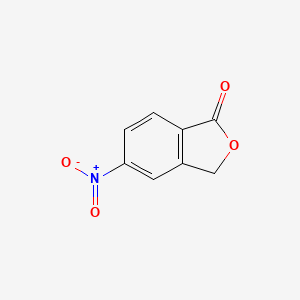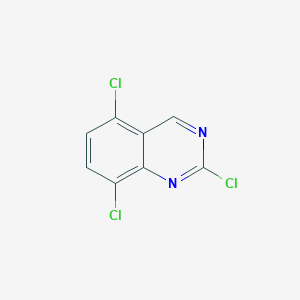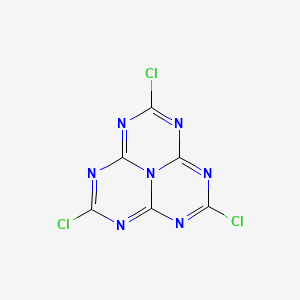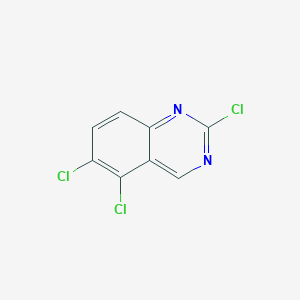
2,5,6-Trichloroquinazoline
Vue d'ensemble
Description
2,5,6-Trichloroquinazoline (TCQ) is a heterocyclic compound that has garnered significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. TCQ is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 230.5 g/mol.
Mécanisme D'action
The exact mechanism of action of 2,5,6-Trichloroquinazoline is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cancer cell proliferation and survival. 2,5,6-Trichloroquinazoline has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential. 2,5,6-Trichloroquinazoline has also been reported to inhibit the expression of various oncogenes and growth factors, including EGFR, HER2, and VEGF.
Biochemical and Physiological Effects:
2,5,6-Trichloroquinazoline has been shown to exhibit a range of biochemical and physiological effects, including the induction of oxidative stress, DNA damage, and cell cycle arrest. 2,5,6-Trichloroquinazoline has also been reported to modulate various signaling pathways involved in cancer cell growth and survival, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. In addition, 2,5,6-Trichloroquinazoline has been shown to inhibit angiogenesis (the formation of new blood vessels), which is a critical process for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,5,6-Trichloroquinazoline is its potent anticancer activity against a range of cancer cell lines. 2,5,6-Trichloroquinazoline has also been shown to exhibit low toxicity towards normal cells, making it a promising candidate for further development as a cancer therapeutic. However, one limitation of 2,5,6-Trichloroquinazoline is its poor solubility in aqueous media, which can limit its bioavailability and efficacy in vivo. In addition, further studies are needed to fully understand the mechanism of action of 2,5,6-Trichloroquinazoline and its potential side effects.
Orientations Futures
There are several future directions for the research and development of 2,5,6-Trichloroquinazoline. One area of interest is the synthesis of 2,5,6-Trichloroquinazoline derivatives with improved solubility and bioavailability. These derivatives could potentially exhibit enhanced anticancer activity and reduced toxicity towards normal cells. Another area of interest is the development of 2,5,6-Trichloroquinazoline-based materials with novel properties and applications in various fields. Finally, further studies are needed to fully elucidate the mechanism of action of 2,5,6-Trichloroquinazoline and its potential applications in cancer therapy and other fields.
Applications De Recherche Scientifique
2,5,6-Trichloroquinazoline has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 2,5,6-Trichloroquinazoline has been shown to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. 2,5,6-Trichloroquinazoline has also been reported to possess antimicrobial, antifungal, and antiviral properties.
In material science, 2,5,6-Trichloroquinazoline has been used as a building block for the synthesis of various functional materials, including organic semiconductors, liquid crystals, and fluorescent dyes. 2,5,6-Trichloroquinazoline-based materials have shown promising applications in optoelectronics, sensing, and imaging.
In environmental science, 2,5,6-Trichloroquinazoline has been investigated for its potential use as a water treatment agent. 2,5,6-Trichloroquinazoline has been shown to efficiently remove heavy metals from contaminated water, making it a promising candidate for the development of cost-effective and sustainable water treatment technologies.
Propriétés
IUPAC Name |
2,5,6-trichloroquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3N2/c9-5-1-2-6-4(7(5)10)3-12-8(11)13-6/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVSWCQOTFGFRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC=C2C(=C1Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701307701 | |
| Record name | Quinazoline, 2,5,6-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701307701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,6-Trichloroquinazoline | |
CAS RN |
67092-21-1 | |
| Record name | Quinazoline, 2,5,6-trichloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67092-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinazoline, 2,5,6-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701307701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



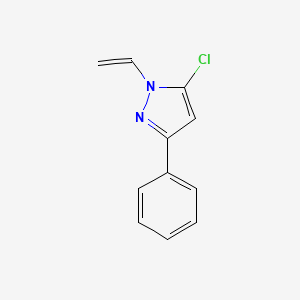

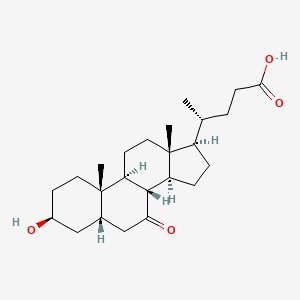
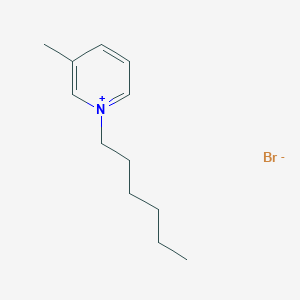


![3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4-carboxylic acid](/img/structure/B3278031.png)
![1H-naphtho[2,3-f]isoindole-1,3(2H)-dione](/img/structure/B3278043.png)
![Ethyl 1-hydroxy-2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B3278050.png)
![Ethyl 2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B3278056.png)
